molecular formula C17H15FINO2 B14193562 N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide CAS No. 922142-18-5

N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide

Cat. No.: B14193562
CAS No.: 922142-18-5
M. Wt: 411.21 g/mol
InChI Key: ASCRJZCQXJDUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by the presence of benzyl, fluoro, and iodo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Amine Intermediate: Benzylamine is reacted with 4-fluoro-2-iodobenzoyl chloride under basic conditions to form the corresponding amide.

    Introduction of the Oxobutanamide Moiety: The intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to introduce the 3-oxobutanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic frameworks.

Scientific Research Applications

N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(4-fluorophenyl)-3-oxobutanamide: Lacks the iodo group, which may affect its reactivity and applications.

    N-Benzyl-N-(4-iodophenyl)-3-oxobutanamide: Lacks the fluoro group, which can influence its chemical properties.

Properties

CAS No.

922142-18-5

Molecular Formula

C17H15FINO2

Molecular Weight

411.21 g/mol

IUPAC Name

N-benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide

InChI

InChI=1S/C17H15FINO2/c1-12(21)9-17(22)20(11-13-5-3-2-4-6-13)16-8-7-14(18)10-15(16)19/h2-8,10H,9,11H2,1H3

InChI Key

ASCRJZCQXJDUGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.